
Buflomedil hydrochloride
概要
説明
ブフロメジル塩酸塩は、血管作動薬であり、主として間歇性跛行および末梢動脈疾患の症状の治療に使用されます。 αアドレノレセプターを阻害し、血小板凝集を抑制し、赤血球の変形性を改善することで、虚血性組織への血流を改善することが知られています . しかし、ブフロメジル塩酸塩は、重篤な神経および心臓の毒性に関する懸念から、米国食品医薬品局(FDA)によって米国での使用が承認されていません .
2. 製法
ブフロメジル塩酸塩は、クロロベンゼン溶媒中で、塩化水素ガス存在下、1,3,5-トリメトキシベンゼンと4-ピロリジノブチロニトリルをアシル化することにより合成できます。 この反応は、ヘッシュ反応の一例です . 工業生産では、同様の合成経路が採用されますが、純度と収率を確保するために追加の工程が含まれる場合があります。
準備方法
Buflomedil Hydrochloride can be synthesized through the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods often involve similar synthetic routes but may include additional steps to ensure purity and yield.
化学反応の分析
Synthetic Reactions
Buflomedil hydrochloride is synthesized via multi-step organic reactions. Two industrial methods demonstrate divergent approaches:
Electrochemical Reduction
Buflomedil HCl undergoes irreversible reduction at mercury electrodes, as demonstrated by cyclic voltammetry in buffered solutions (pH 2–11) :
Table 2: Electrochemical Parameters
pH | Peak Potential (Ep, V) | Surface Coverage (Γ₀, mol/cm²) | Area per Molecule (nm²) |
---|---|---|---|
5.0 | -1.22 | 2.37 × 10⁻¹⁰ | 0.69 |
7.0 | -1.35 | – | – |
9.0 | -1.48 | – | – |
Key Observations :
-
Proton-Coupled Electron Transfer : Ep shifts negatively with increasing pH, confirming proton involvement before electron transfer .
-
Adsorption-Controlled Process : Linear log(ip) vs. log(ν) plots (slope = 0.84) indicate mixed diffusion/adsorption kinetics .
Interaction with Trypsin
Buflomedil HCl binds to trypsin via static quenching, altering the enzyme’s conformation :
Table 3: Thermodynamic Binding Parameters (25°C)
Parameter | Value | Interpretation |
---|---|---|
ΔG (kJ/mol) | -23.4 | Spontaneous binding |
ΔH (kJ/mol) | +15.2 | Endothermic process |
ΔS (J/mol·K) | +129.6 | Hydrophobic interactions dominate |
Mechanism :
-
Synchronous fluorescence spectroscopy (Δλ = 60 nm) confirmed tryptophan residue involvement, with hydrophobic forces driving binding .
Overdose-Induced Toxicity
At supratherapeutic doses, buflomedil HCl induces:
-
Seizures : Likely due to GABAergic inhibition or NMDA receptor activation .
-
Cardiac Arrest : Arrhythmias from sodium channel blockade (QRS prolongation) .
Stability and Degradation
While explicit degradation studies are sparse, its electrochemical instability at alkaline pH suggests potential hydrolytic pathways under extreme conditions .
科学的研究の応用
Pharmacodynamic Properties
Buflomedil hydrochloride exhibits several pharmacodynamic properties that contribute to its therapeutic effects:
- Vasodilation : It acts primarily as a vasodilator, improving blood flow in ischemic tissues.
- Alpha-Adrenoceptor Inhibition : The drug inhibits alpha-adrenoceptors, which helps in reducing vascular resistance.
- Platelet Aggregation Inhibition : It reduces platelet aggregation, thereby decreasing the risk of thrombus formation.
- Erythrocyte Deformability : Buflomedil enhances the deformability of erythrocytes, facilitating better microcirculation.
- Calcium Antagonism : It exhibits weak calcium antagonistic effects, contributing to its vasodilatory action.
Peripheral Vascular Diseases
This compound is primarily indicated for conditions such as intermittent claudication and Raynaud's syndrome. Clinical trials have demonstrated its efficacy in:
- Increasing Walking Distances : Patients with intermittent claudication reported significant improvements in walking distances.
- Healing Trophic Lesions : The drug has been effective in healing trophic lesions associated with severe peripheral vascular diseases.
- Reducing Rest Pain : Many patients experienced a reduction in rest pain, enhancing their quality of life.
A meta-analysis indicated that buflomedil at doses of 600 mg/day showed superior efficacy compared to placebo and was comparable to pentoxifylline and naftidrofuryl in treating these conditions .
Cerebrovascular Insufficiencies
In elderly patients suffering from cognitive impairments related to cerebrovascular insufficiency, buflomedil has shown promise:
- Cognitive Function Improvement : Doses ranging from 450 to 600 mg/day alleviated symptoms associated with cognitive decline, such as memory loss and disorientation.
- Comparative Efficacy : Studies indicated that buflomedil was significantly more effective than placebo and slightly better than other treatments like cinnarizine and flunarizine .
Case Studies
Several case studies highlight the clinical effectiveness of this compound:
- Case Study on Intermittent Claudication :
- Cognitive Decline in Elderly Patients :
Pharmacokinetics
This compound is characterized by its pharmacokinetic profile:
- Absorption and Distribution : The drug is widely distributed in body tissues following administration.
- Metabolism : It undergoes hepatic metabolism, with a half-life of approximately three hours.
- Excretion : Most of the drug is excreted unchanged via urine.
Comparative Efficacy Table
Drug | Condition | Efficacy Rate (%) | Dosage (mg/day) |
---|---|---|---|
Buflomedil | Intermittent Claudication | 57 - 87 | 600 |
Pentoxifylline | Intermittent Claudication | Comparable | 400 |
Naftidrofuryl | Intermittent Claudication | Comparable | 600 |
Cinnarizine | Cerebrovascular Insufficiency | Slightly less effective | 30 - 60 |
作用機序
ブフロメジル塩酸塩は、αアドレノレセプターを阻害することで作用を発揮します。これにより血管拡張が起こり、血流が改善されます。 また、血小板凝集を阻害し、赤血球の変形性を改善することで、血液粘度を低下させ、組織への酸素供給を強化します . 分子標的としては、αアドレノレセプターと血小板凝集経路が含まれます。
類似化合物との比較
ブフロメジル塩酸塩は、ペントキシフィリンやナフチドロフリルなどの他の血管作動薬と類似しています。 αアドレノレセプター阻害、血小板凝集阻害、赤血球の変形性改善など、薬理作用の組み合わせがユニークです . 類似化合物には以下が含まれます。
ペントキシフィリン: 血流を改善し、血液粘度を低下させるために使用されます。
ナフチドロフリル: 血流を改善することで、末梢血管疾患の治療に使用されます。
フルナリジン: 血管性疾患の治療に使用されるカルシウムチャネルブロッカー.
ブフロメジル塩酸塩は、その多面的作用機序と血管疾患における潜在的な治療用途により、際立っています。
生物活性
Buflomedil hydrochloride is a vasoactive agent primarily utilized in the treatment of peripheral vascular diseases, particularly intermittent claudication. This compound exhibits a variety of pharmacodynamic properties that contribute to its therapeutic effects. The following sections explore its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.
This compound functions through multiple mechanisms:
- Vasodilation : It dilates blood vessels, enhancing blood flow to ischemic tissues, which is crucial for patients with peripheral and cerebral vascular diseases .
- Alpha-Adrenoceptor Antagonism : As a non-selective antagonist of alpha-adrenergic receptors, buflomedil inhibits vasoconstriction, promoting vasodilation .
- Inhibition of Platelet Aggregation : It significantly reduces epinephrine-induced platelet aggregation at micromolar concentrations, which may help prevent thrombus formation in vascular diseases .
- Improved Erythrocyte Deformability : This property aids in enhancing microcirculation by allowing red blood cells to navigate through capillaries more effectively .
- Calcium Channel Modulation : Buflomedil shows weak calcium antagonistic effects, which may contribute to its vasodilatory actions .
Treatment of Intermittent Claudication
Buflomedil has been extensively studied for its efficacy in treating intermittent claudication. Clinical trials have demonstrated significant improvements in walking distance:
Study | Sample Size | Treatment Duration | Pain-Free Walking Distance (PFWD) Improvement | Maximum Walking Distance (MWD) Improvement |
---|---|---|---|---|
Trübestein 1984 | 127 | 84 days | 52.8 m (buflomedil) vs. 8.6 m (placebo) | 81.1 m (buflomedil) vs. 8.8 m (placebo) |
Diamantopoulos 2001 | 127 | 6 months | 112.2 m (buflomedil) vs. 31.6 m (placebo) | 191.9 m (buflomedil) vs. 20.5 m (placebo) |
Both studies reported statistically significant improvements in PFWD and MWD for patients treated with buflomedil compared to placebo .
Safety and Tolerability
Buflomedil has been generally well tolerated among patients, with only minor side effects reported during clinical trials. The incidence of adverse effects was low, making it a viable option for long-term management of peripheral vascular disease symptoms .
Case Studies and Research Findings
- Efficacy in Diabetic Patients : In a study focusing on diabetic patients with intermittent claudication, buflomedil demonstrated significant improvements in walking distances compared to placebo, highlighting its effectiveness in this specific population .
- Comparative Studies : In comparative trials against other vasoactive agents like pentoxifylline and naftidrofuryl, buflomedil showed comparable efficacy, suggesting it as a suitable alternative for managing peripheral vascular conditions .
- Impact on Quality of Life : Patients reported subjective improvements in quality of life due to reduced pain and increased mobility after treatment with this compound .
特性
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
Record name | Buflomedil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。